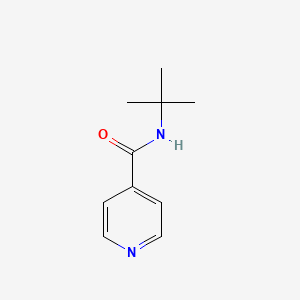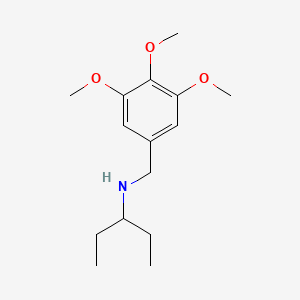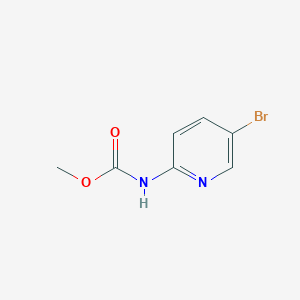
Methyl (5-bromopyridin-2-yl)carbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to methyl (5-bromopyridin-2-yl)carbamate involves microwave-assisted reactions, offering a straightforward approach to novel nitrogen-containing scaffolds. This method allows for efficient access to these compounds by condensation of N-carbamate alpha- and beta-amino carbonyl derivatives under microwave irradiation, highlighting the versatility of this synthetic route in producing a wide range of nitrogen-rich compounds (Henry, Haupt, & Turner, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as those derived from bromo and chloro substitutions on pyridine rings, has been extensively studied. Crystal structure analysis reveals that these molecules often adopt specific configurations that are significant for their reactivity and interaction with biological targets. For instance, Schiff base compounds synthesized from bromo and chloro salicylaldehydes and methylpyridin-2-ylamine demonstrate significant antibacterial activities, indicating the importance of molecular configuration in their biological efficacy (Wang, Nong, Sht, & Qi, 2008).
Chemical Reactions and Properties
Methyl (5-bromopyridin-2-yl)carbamate and its derivatives undergo various chemical reactions, including nucleophilic substitutions and carbonylations. These reactions are critical for the synthesis of complex molecules with potential pharmacological activities. For instance, electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid yields 6-aminonicotinic acid, showcasing the compound's reactivity towards carbon dioxide and its utility in synthesizing valuable carboxylic acids (Feng, Huang, Liu, & Wang, 2010).
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis Methyl (5-bromopyridin-2-yl)carbamate plays a role in the microwave-assisted synthesis of nitrogen-containing scaffolds. Henry, Haupt, and Turner (2009) describe its use in creating novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamate building blocks, achieved by condensing N-carbamate α- and β-amino carbonyl derivatives under microwave irradiation. This process allows efficient access to new nitrogen-containing structures (Henry, Haupt, & Turner, 2009).
Antitumor Drug Synthesis The compound has been studied for its effectiveness in the synthesis of antitumor drugs. Atassi and Tagnon (1975) found that methyl[5-(2-thienyl carbonyl)-1H-benzimidazol-2yl] carbamate was active against various types of leukemia and carcinoma, indicating its potential in clinical applications (Atassi & Tagnon, 1975).
Synthesis of Anticancer Agents Methyl (5-bromopyridin-2-yl)carbamate also contributes to the synthesis of compounds that bind with cellular tubulin, demonstrating cytotoxic activity against experimental neoplasms. Temple, Rener, and Comber (1989) studied alterations in the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates, providing insights into the development of anticancer agents (Temple, Rener, & Comber, 1989).
Electrocatalytic Carboxylation In the field of electrochemistry, methyl (5-bromopyridin-2-yl)carbamate is used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2. Feng et al. (2010) investigated this process, which is conducted under mild conditions and avoids the use of volatile and toxic solvents, highlighting an environmentally friendly approach (Feng, Huang, Liu, & Wang, 2010).
Synthesis of Potential Antineoplastic and Antifilarial Agents The synthesis of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, which have potential as antineoplastic and antifilarial agents, also utilizes this compound. Ram et al. (1992) described the synthesis and biological activity of these compounds, indicating their significant growth inhibition and accumulation in mitosis (Ram et al., 1992).
Safety And Hazards
Zukünftige Richtungen
Carbamates, including “Methyl (5-bromopyridin-2-yl)carbamate”, have received much attention in recent years due to their application in drug design and discovery . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents . Furthermore, organic carbamates serve a very important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .
Eigenschaften
IUPAC Name |
methyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)10-6-3-2-5(8)4-9-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBRWUNZRUBCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355079 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-bromopyridin-2-yl)carbamate | |
CAS RN |
207922-56-3 | |
| Record name | Methyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70355079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

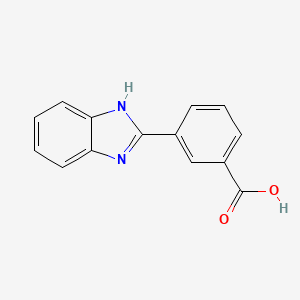
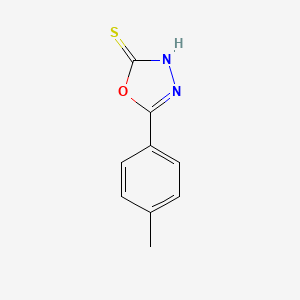
![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)
![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)
![2-[Methyl(thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1269627.png)
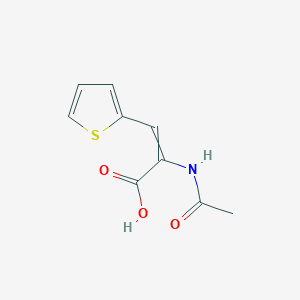
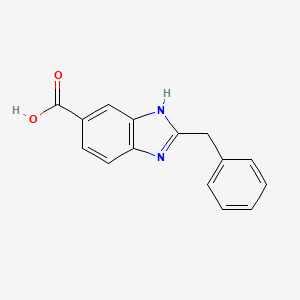
![[(2-Morpholin-4-yl-2-oxoethyl)thio]acetic acid](/img/structure/B1269632.png)
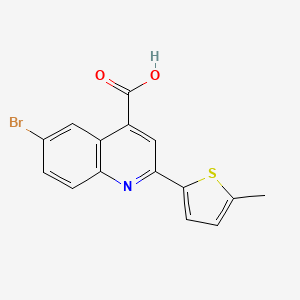
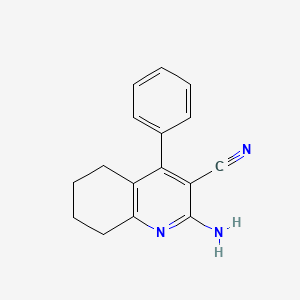
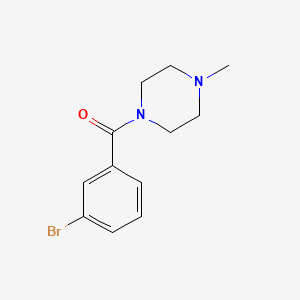
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-cyclopropyl-ethanone](/img/structure/B1269642.png)
